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Compound of Interest

Compound Name: Azvudine hydrochloride

Cat. No.: B2717749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azvudine hydrochloride, a

nucleoside reverse transcriptase inhibitor (NRTI). The document details its chemical identity,

including its CAS number, and explores the primary synthetic routes reported in scientific

literature and patent filings. Additionally, it outlines the compound's mechanism of action and

provides relevant quantitative data in a structured format.

Chemical and Physical Properties
Azvudine, also known as FNC or RO-0622, is a potent antiviral agent.[1][2] Its hydrochloride

salt is the form commonly used in pharmaceutical preparations. Key properties are summarized

below.
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Property Value Citation(s)

Compound Azvudine hydrochloride [1][3][4]

CAS Number 1333126-31-0 [1][3][4]

Molecular Formula C₉H₁₂ClFN₆O₄ [1][3][5]

Molecular Weight 322.68 g/mol [1][3][5]

Alternative Names
RO-0622 (hydrochloride); FNC

(hydrochloride)
[1]

Purity (Typical) >98% (HPLC) [5]

Solubility in Water 125 mg/mL (ultrasonic) [4][5]

Storage Conditions
4°C, sealed storage, away

from moisture
[3]

Compound (Free Base) Azvudine [2]

CAS Number (Free Base) 1011529-10-4 [2][6]

Formula (Free Base) C₉H₁₁FN₆O₄ [2]

Weight (Free Base) 286.22 g/mol [2][6]

Synthesis Routes of Azvudine
Several synthetic pathways for Azvudine have been documented, primarily differing in starting

materials and strategic approaches. Two prominent routes are detailed below.

Route 1: Synthesis from 1,3,5-Tri-O-benzoyl-D-
ribofuranose
One of the more established methods commences with the readily available 1,3,5-Tri-O-

benzoyl-D-ribofuranose.[7] This multi-step synthesis involves key transformations including

fluorination, glycosylation, conversion of the nucleobase, introduction of the azido group, and

final deprotection steps.[7]
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Experimental Protocol (Representative Steps): While a complete, step-by-step protocol with

specific yields for each stage is not fully consolidated in a single public source, the following

represents a plausible sequence based on reported methodologies.[7]

Fluorination: The sugar moiety undergoes fluorination. A common reagent for this

transformation, DAST (diethylaminosulfur trifluoride), has been noted to present challenges

due to steric hindrance, potentially lowering yields.[6][8]

Glycosylation: The resulting fluorinated sugar is coupled with a protected uracil base to form

the core nucleoside structure.[7]

Conversion of Uracil to Cytosine: The uracil base is chemically converted to cytosine, which

can be achieved through intermediates such as triazoles.[7]

Introduction of the Azido Group: The 4'-hydroxyl group on the sugar ring is converted to an

azido group.[7]

Deprotection: Finally, all protecting groups on the sugar and the cytosine base are removed

to yield the final Azvudine product.[7]
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Caption: Synthesis Route 1 starting from D-ribofuranose derivative.

Route 2: Patented Synthesis from "Compound 4"
A Chinese patent describes an alternative synthetic route, which is reported to have a shorter

reaction time and milder conditions.[7][8] This pathway begins with an intermediate designated

as "compound 4".[3]
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Experimental Protocol (Key Steps): The patented synthesis involves the following key

transformations:[3][8]

Hydroxyl Substitution: A hydroxyl group in "compound 4" is substituted with iodine to yield

"compound 5".[8]

Elimination: An elimination reaction is performed on the iodo-compound 5 to produce

"compound 6".[8]

Azide Addition: The resulting intermediate (compound 6) undergoes a reaction with an azide

source, catalyzed by ICl, to generate "compound 7".[8]

Substitution: Another substitution reaction is carried out on compound 7 with a carboxylic

acid to obtain "compound 8".[8]

Deprotection: The final step involves the removal of protecting groups from the amino and

hydroxyl functionalities of compound 8 to afford Azvudine.[3][8]
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Caption: Patented synthesis route starting from an advanced intermediate.
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Purification and Characterization
Following synthesis, Azvudine requires purification to achieve the high level of purity required

for pharmaceutical applications.

Chromatography: Column chromatography is a crucial purification step. Given the polar

nature of Azvudine, a reversed-phase chromatography approach using a C18 stationary

phase is a common and viable strategy. The mobile phase typically consists of water and a

polar organic solvent like acetonitrile or methanol.[5]

Recrystallization: After chromatographic purification, recrystallization is often employed to

obtain a highly pure crystalline solid form of the compound.[5]

Mechanism of Action
Azvudine is a nucleoside analog that exerts its antiviral effects by inhibiting viral replication.[9]

Its mechanism involves several key steps within the host cell.

Intracellular Phosphorylation: Upon entering a host cell, Azvudine is phosphorylated by host

cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[9][10] This

phosphorylation is a critical activation step.[9]

Competitive Inhibition: FNC-TP is structurally similar to natural deoxycytidine triphosphate

(dCTP). It acts as a competitive substrate for viral enzymes like HIV's reverse transcriptase

or SARS-CoV-2's RNA-dependent RNA polymerase (RdRp).[9][10]

Chain Termination: Once FNC-TP is incorporated into the growing viral DNA or RNA chain by

the viral polymerase, it causes premature chain termination.[9][10] The 4'-azido group on

Azvudine's sugar moiety prevents the formation of the necessary 3'-5' phosphodiester bond,

which halts further elongation of the nucleic acid chain.[10] This action effectively stops viral

replication.[9]
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Caption: Intracellular activation and mechanism of action of Azvudine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://patents.google.com/patent/CN111892636A/en
https://patents.google.com/patent/CN111892636A/en
https://synapse.patsnap.com/article/what-is-the-mechanism-of-azvudine
https://www.benchchem.com/pdf/Azvudine_A_Dual_Target_Approach_to_Inhibiting_Viral_Replication.pdf
https://www.benchchem.com/product/b2717749#azvudine-hydrochloride-cas-number-and-synthesis-route
https://www.benchchem.com/product/b2717749#azvudine-hydrochloride-cas-number-and-synthesis-route
https://www.benchchem.com/product/b2717749#azvudine-hydrochloride-cas-number-and-synthesis-route
https://www.benchchem.com/product/b2717749#azvudine-hydrochloride-cas-number-and-synthesis-route
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2717749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2717749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

